molecular formula C5H3ClF3N3 B8793101 4-Chloro-6-(trifluoromethyl)pyridazin-3-amine

4-Chloro-6-(trifluoromethyl)pyridazin-3-amine

Cat. No.: B8793101
M. Wt: 197.54 g/mol
InChI Key: ZYXIWSKXWCDGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(trifluoromethyl)pyridazin-3-amine is a chemical compound with the molecular formula C5H3ClF3N3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of chloro and trifluoromethyl groups on the pyridazine ring significantly influences its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-chloro-3-nitropyridazine with trifluoromethylating agents under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of 4-Chloro-6-(trifluoromethyl)pyridazin-3-amine may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(trifluoromethyl)pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridazines, pyridazine N-oxides, and various coupled products depending on the specific reagents and conditions used .

Scientific Research Applications

4-Chloro-6-(trifluoromethyl)pyridazin-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(trifluoromethyl)pyridazin-3-amine is unique due to the combined presence of chloro and trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This combination makes it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C5H3ClF3N3

Molecular Weight

197.54 g/mol

IUPAC Name

4-chloro-6-(trifluoromethyl)pyridazin-3-amine

InChI

InChI=1S/C5H3ClF3N3/c6-2-1-3(5(7,8)9)11-12-4(2)10/h1H,(H2,10,12)

InChI Key

ZYXIWSKXWCDGFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1C(F)(F)F)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of D6 (4.0 g, 24.5 mmol) and N-chlorosuccinimide (3.3 g, 24.5 mmol) in acetonitrile (160 ml) was heated at 70° C. for 18 h. After this period, the reaction was cooled to room temperature and the solvents evaporated in vacuo. The crude residue was purified by column chromatography (silica; 3%-5% methanol/dichloromethane) to give D7 (1.6 g, 33%). C5H3ClF3N3 requires 197; Found 198 (MH+)
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Yield
33%

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